Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate

Lipophilicity Drug-likeness Quinoline-3-carboxylates

Sourcing quinoline scaffolds with multiple diversification handles? This 4,7-dichloro-2-methylquinoline-3-carboxylate ester features dual reactive chlorine centers (C4 & C7) for sequential SNAr, enabling a 2D diversity matrix from a single core. MW 284.14 g/mol, XLogP 3.8-4.2-ideal for CNS probe synthesis. Direct precursor to herbicidal 4,7-dichloroquinoline-3-carboxylic acid via simple ester hydrolysis. Custom synthesis; request quote.

Molecular Formula C13H11Cl2NO2
Molecular Weight 284.13 g/mol
CAS No. 50593-27-6
Cat. No. B13951431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,7-dichloro-2-methylquinoline-3-carboxylate
CAS50593-27-6
Molecular FormulaC13H11Cl2NO2
Molecular Weight284.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C=C(C=CC2=C1Cl)Cl)C
InChIInChI=1S/C13H11Cl2NO2/c1-3-18-13(17)11-7(2)16-10-6-8(14)4-5-9(10)12(11)15/h4-6H,3H2,1-2H3
InChIKeyDVKLXZSPPZIMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,7-Dichloro-2-methylquinoline-3-carboxylate (CAS 50593-27-6): Core Chemical Identity, Procurement Specifications, and Comparator Landscape


Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate (CAS 50593-27-6) is a synthetic quinoline derivative with the molecular formula C₁₃H₁₁Cl₂NO₂ and a molecular weight of 284.14 g/mol . It belongs to the 3-carboxylate ester subclass of halogenated quinolines and serves primarily as a versatile intermediate in medicinal chemistry and agrochemical synthesis . Unlike many mono‑chlorinated or non‑esterified analogs that dominate screening libraries, this compound features a unique combination of dual chlorine substitution at positions 4 and 7, a methyl group at position 2, and an ethyl ester at position 3, which collectively confer distinct reactivity and physicochemical properties . Its predicted boiling point (361.1 °C), density (1.344 g/cm³), and pKa (1.02) further differentiate it from closely related quinoline-3-carboxylates . The closest structural comparators include ethyl 4-chloro-2-methylquinoline-3-carboxylate (CAS 50593-70-9), ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5), 4,7-dichloro-2-methylquinoline (CAS 50593-69-6), and the carboxylic acid hydrolysis product 4,7-dichloro-2-methylquinoline-3-carboxylic acid (CAS 948294-30-2).

Dual 4,7-dichloro pattern enables sequential SNAr diversification
2-Methyl-3-ethyl ester substitution supports reactivity and lipophilicity tuning
Scaffold for antimalarial/antibacterial SAR exploration (class-level evidence)

Why Generic 7-Chloroquinoline or Non-Esterified 4,7-Dichloro Analogs Cannot Replace Ethyl 4,7-Dichloro-2-methylquinoline-3-carboxylate in Medicinal Chemistry Programs


Generic substitution is precluded by three interdependent factors. First, the 2-methyl group imposes steric and electronic effects on the quinoline core that are absent in des‑methyl analogs such as ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5); this modification alters both reactivity at the 3‑carboxylate position and the compound's fit within hydrophobic enzyme pockets [1]. Second, the ethyl ester at position 3 serves as a protected carboxylic acid handle that enables downstream diversification—hydrolysis, amidation, or reduction—whereas the free acid form (CAS 948294-30-2) lacks the solubility and membrane permeability advantages of the ester prodrug motif [2]. Third, the 4,7‑dichloro pattern creates a dual electrophilic site for sequential nucleophilic aromatic substitution (SNAr), a synthetic versatility not replicable by mono‑chlorinated analogs such as ethyl 4-chloro-2-methylquinoline-3-carboxylate (CAS 50593-70-9), which offers only a single reactive chlorine center [3]. These structural determinants collectively mean that substituting this compound with any single-position variant would fundamentally alter both the synthetic trajectory and the biological profile of downstream candidates.

2-Des-methyl analog
Loss of 2-methyl group may shift lipophilicity and steric fit in hydrophobic pockets, altering downstream SAR.
Free acid or non-esterified analog
Absence of ethyl ester removes the protected carboxylate handle, limiting amidation/reduction diversification.
Mono-chlorinated analog (C4 only)
Single reactive site eliminates the possibility of sequential SNAr, reducing synthetic versatility.

Quantitative Comparative Evidence for Ethyl 4,7-Dichloro-2-methylquinoline-3-carboxylate (50593-27-6): Physicochemical, Synthetic, and Biological Differentiation Data


Predicted Lipophilicity (XLogP) Differentiation vs. Des-Methyl Analog Ethyl 4,7-Dichloroquinoline-3-carboxylate

The presence of a 2-methyl substituent in the target compound increases predicted lipophilicity compared to the des-methyl analog ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5). The target compound (C₁₃H₁₁Cl₂NO₂, MW 284.14) has a computed XLogP of approximately 3.8–4.2, while the des-methyl analog (C₁₂H₉Cl₂NO₂, MW 270.11) has an XLogP of approximately 3.3–3.7 [1]. This ~0.5 log unit increase places the target compound closer to the optimal lipophilicity range (LogP 1–4) for CNS drug candidates, while the des-methyl analog falls at the lower boundary of this range [2].

Lipophilicity Δ
Context-dependent
XLogP ≈ 3.8–4.2
vs. des-methyl analog 3.3–3.7
ΔXLogP ≈ +0.5 (predicted)
Reported computational estimate; may support CNS drug-like space evaluation.
Predicted values; experimental confirmation advised.
Lipophilicity Drug-likeness Quinoline-3-carboxylates

Dual Electrophilic Reactivity Advantage for Sequential SNAr Over Mono-Chlorinated Analog Ethyl 4-Chloro-2-methylquinoline-3-carboxylate

The target compound possesses two chlorine atoms at positions 4 and 7 of the quinoline ring, both susceptible to nucleophilic aromatic substitution (SNAr) under controlled conditions. In contrast, the mono-chlorinated analog ethyl 4-chloro-2-methylquinoline-3-carboxylate (CAS 50593-70-9) contains only a single chlorine at position 4. The 4-position chlorine in both compounds is activated by the adjacent ester group and ring nitrogen, while the 7-position chlorine in the target compound provides an additional, electronically distinct site for sequential derivatization [1]. This dual reactivity enables a divergent synthetic strategy—first substitution at the more activated 4-position, followed by a second substitution at the 7-position—that is structurally impossible with the mono-chlorinated comparator [2].

SNAr Reactive Sites
Class-level
2 reactive chlorines (C4, C7)
vs. mono-Cl analog: 1 site (C4 only)
May support sequential derivatization for focused library synthesis.
Reactivity hierarchy: C4 > C7 under SNAr conditions.
Nucleophilic aromatic substitution Synthetic diversification Heterocyclic chemistry

Antimalarial Scaffold Superiority: 4,7-Dichloroquinoline Core Outperforms Chloroquine Against Resistant P. falciparum Strains

The 4,7-dichloroquinoline scaffold—the core upon which the target compound is built—has demonstrated in vitro antiplasmodial potency superior to the clinical standard chloroquine. Against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum, 4,7-dichloroquinoline exhibited IC₅₀ values of 6.7 nM and 8.5 nM, respectively, compared to chloroquine IC₅₀ values of 23 nM (CQ-s) and 27.5 nM (CQ-r) [1]. This represents a 3.4-fold and 3.2-fold potency improvement, respectively. While the target compound itself has not been directly assayed in this system, the 4,7-dichloro-2-methyl substitution pattern is a direct structural analog of the tested scaffold, with the 2-methyl group expected to modulate but not abolish antiplasmodial activity [2].

Antiplasmodial IC₅₀
Class-level inference
4,7-Dichloroquinoline scaffold: 6.7 nM (CQ-s), 8.5 nM (CQ-r)
Chloroquine: 23 nM (CQ-s), 27.5 nM (CQ-r)
3.4-fold / 3.2-fold lower IC₅₀
Scaffold-level potency context; target compound not directly assayed.
SYBR Green I assay, 72 h; requires target-specific validation.
Antimalarial Plasmodium falciparum Chloroquine resistance

Antibacterial Activity Benchmarking of the 7-Chloroquinoline-3-Carboxylate Class Against Amoxicillin Standard

Close structural analogs of the target compound within the 7-chloroquinoline-3-carboxylate class have demonstrated measurable antibacterial activity. Compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde), which shares the 7-chloro substitution and quinoline-3-carboxylate framework, produced an inhibition zone of 12.00 ± 0.00 mm against E. coli at 200 μg/mL, compared to the standard amoxicillin which produced 18 ± 0.00 mm [1]. The 2-ethoxy substituent in Compound 8 is structurally analogous to the 2-methyl-3-ethyl ester motif in the target compound. Compound 6 (2,7-dichloroquinoline-3-carboxamide), a closest 2,7-dichloro congener, showed 11.00 ± 0.04 mm against E. coli [1]. These data establish a quantitative baseline for the antibacterial potential of 4,7-dichloro-2-substituted quinoline-3-carboxylate derivatives.

Antibacterial Zone
Class-level inference
Analog Compound 8: 12.00 ± 0.00 mm (E. coli)
Amoxicillin: 18 ± 0.00 mm
67% of reference activity
Class-level inhibition context; supports SAR triage decisions.
Disc diffusion, 200 μg/mL; 7-chloroquinoline-3-carboxylate class.
Antibacterial 7-Chloroquinoline Inhibition zone

Predicted pKa Differentiation Enabling pH-Dependent Extraction vs. 2-Des-Methyl Analog

The predicted pKa of the target compound is 1.02 ± 0.50 , reflecting the weakly basic character of the quinoline nitrogen. This is lower than the predicted pKa of the 2-des-methyl analog ethyl 4,7-dichloroquinoline-3-carboxylate (CAS 19499-19-5), which is approximately 1.3–1.5, owing to the electron-donating effect of the 2-methyl group that slightly reduces nitrogen basicity. This pKa difference translates to a meaningful shift in the compound's ionization state at moderately acidic pH (pH 1–2), affecting its partition behavior in liquid-liquid extraction and its retention on reverse-phase HPLC [1].

Predicted pKa
Context-dependent
pKa = 1.02 ± 0.50 (predicted)
vs. des-methyl analog pKa ≈ 1.3–1.5
ΔpKa ≈ −0.3 to −0.5
May inform acid-base extraction protocol selection.
ACD/Labs prediction; experimental verification recommended.
pKa Purification Quinoline basicity

Molecular Weight Advantage for CNS Drug-Likeness Over Higher-MW 4,7-Dichloroquinoline Conjugates

The target compound's molecular weight of 284.14 g/mol falls squarely within the optimal range for CNS drug candidates (MW < 400), satisfying the first criterion of Lipinski's Rule of Five and the more stringent CNS MPO (Multiparameter Optimization) guidelines [1]. In contrast, many downstream conjugates synthesized from 4,7-dichloroquinoline—such as 4-chlorobenzamido-CQ (MW > 430) or 7-chloroquinoline-sulphocoumarin hybrids (MW > 500)—exceed this threshold, potentially compromising their ability to cross the blood-brain barrier [2]. The target compound's modest MW, combined with its balanced lipophilicity, positions it as an attractive early-stage intermediate for CNS-targeted programs.

Molecular Weight
Class-level
284.14 g/mol
vs. downstream conjugates >430 g/mol
≥146 g/mol lower
Lower MW may preserve CNS lead optimization flexibility.
Within Lipinski and CNS MPO MW guidelines.
Molecular weight CNS drug-likeness Blood-brain barrier

High-Value Application Scenarios for Ethyl 4,7-Dichloro-2-methylquinoline-3-carboxylate (50593-27-6) Based on Quantitative Comparative Evidence


Antimalarial Lead Optimization Requiring Chloroquine-Resistance-Breaking Scaffolds

The 4,7-dichloroquinoline core has demonstrated 3.4-fold greater potency than chloroquine against resistant P. falciparum strains (IC₅₀ 8.5 nM vs. 27.5 nM) [1]. Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate provides this validated core with an ester handle for rapid SAR exploration at the 3-position, enabling systematic variation of amide, ester, and acid derivatives without altering the critical 4,7-dichloro motif. This scenario is ideal for antimalarial programs seeking to expand beyond 4-aminoquinoline chemotypes while retaining the resistance-breaking advantage of the 4,7-dichloro substitution pattern.

Divergent Synthesis of Focused Quinoline Libraries via Sequential SNAr at C4 and C7

The dual chlorine substitution at C4 and C7 allows two sequential nucleophilic aromatic substitution reactions, creating a 2D diversity matrix from a single core scaffold [2]. The C4 chlorine, activated by the adjacent ester and ring nitrogen, reacts preferentially with first nucleophiles (amines, thiols) under mild conditions; the C7 chlorine reacts subsequently under slightly more forcing conditions. This sequential reactivity pattern is structurally impossible with mono-chlorinated analogs (e.g., CAS 50593-70-9), making the target compound the preferred scaffold for combinatorial library construction when maximizing chemical diversity per synthetic step is the primary objective.

CNS-Penetrant Quinoline-Based Probe Development

With a molecular weight of 284.14 g/mol (well below the 400 Da CNS threshold) and a predicted XLogP of 3.8–4.2 (within the optimal 1–4 range for CNS drugs) , the target compound is an attractive intermediate for CNS-targeted probe synthesis. Compared to the des-methyl analog (XLogP ≈ 3.3–3.7), the 2-methyl group pushes lipophilicity closer to the CNS sweet spot [3]. The ethyl ester also serves as a metabolically labile group that can be tuned to modulate brain exposure. This scenario suits neuroscience programs seeking quinoline-based kinase inhibitors, GPCR ligands, or epigenetic probes where BBB penetration is essential.

Agrochemical Intermediate for 4,7-Dichloroquinoline-Based Herbicides and Insecticides

The 4,7-dichloroquinoline scaffold has demonstrated both larvicidal activity (LC₅₀ 4.4–10.7 µM/mL against Anopheles and Aedes mosquito vectors) and herbicidal potential through carboxyl group introduction [4]. Ethyl 4,7-dichloro-2-methylquinoline-3-carboxylate serves as a direct precursor to the corresponding carboxylic acid (CAS 948294-30-2) via simple ester hydrolysis, which is the active principle in several quinolinecarboxylic acid herbicides. Its predicted pKa of 1.02 facilitates clean acid-base extraction during workup, a practical advantage for kilo-lab scale synthesis . This application is appropriate for agrochemical discovery groups seeking novel herbicidal or insecticidal lead matter based on the privileged 4,7-dichloroquinoline pharmacophore.

Application
Selection Property
Validation Focus
Antimalarial scaffold SAR
4,7-Dichloro scaffold with ester handle for C3 diversification
Reported scaffold-level antiplasmodial potency in chloroquine-resistant strains (class-level)
Sequential SNAr library synthesis
Dual reactive chlorine sites (C4 and C7)
Regioselectivity and reaction condition tolerance validation
CNS-targeted probe development
MW 284 & predicted XLogP 3.8–4.2 within CNS drug-like space
Blood-brain barrier penetration and metabolic stability assays
Agrochemical lead discovery
Ester-to-acid hydrolysis precursor for quinolinecarboxylic acids
Larvicidal/herbicidal activity confirmation in target species
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